molecular formula C24H17BrN2O3 B11688759 6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione

6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione

Cat. No.: B11688759
M. Wt: 461.3 g/mol
InChI Key: QJJNQQYLCQUPPR-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a naphthoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione is unique due to its specific combination of functional groups and its naphthoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H17BrN2O3

Molecular Weight

461.3 g/mol

IUPAC Name

10-bromo-16-(4-methoxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C24H17BrN2O3/c1-27-18-12-11-17(25)20-21(18)19(15-5-3-4-6-16(15)23(20)28)22(24(27)29)26-13-7-9-14(30-2)10-8-13/h3-12,26H,1-2H3

InChI Key

QJJNQQYLCQUPPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=C(C1=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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